L-Isoleucine

GIP secretion glycemic regulation enteroendocrine hormones

Procure high-purity L-Isoleucine (CAS 443-79-8) for applications where BCAA specificity is critical. This compound's unique sec-butyl side chain and dual glucogenic/ketogenic metabolism differentiate it from L-leucine and L-valine, preventing stoichiometric substitution errors in cell media and metabolic studies. It is the preferred BCAA for GIP secretion protocols (superior AUC vs. leucine, p=0.02). For fed-batch processes, its intermediate solubility demands compound-specific optimization; N-lactoyl-isoleucine salts offer enhanced solubility for concentrated feeds. Verify polymorphic form (β preferred) via XRPD to ensure consistent solid-state behavior. Insist on EP/USP/JP compliance with low L-valine impurity and endotoxin testing for GMP bioprocessing.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 443-79-8
Cat. No. B613759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Isoleucine
CAS443-79-8
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1
InChIKeyAGPKZVBTJJNPAG-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityGlistening rhombic or monoclinic plates from dilute alcohol. Decomposes at 292 °C. pK1 = 2.32;  pK2 = 9.76. Solubility in water (g/L): 18.3 at 0 °C;  22.3 at 25 °C;  30.3 at 50 °C;  46.1 at 75 °C;  78.0 at 100 °C /Isoleucine, DL-form/
Sparingly soluble in hot alcohol (0.13% wt/wt at 80 °C), hot acetic acid. Insoluble in ether.
Solubility in water (g/L): 37.9 at 0 °C;  41.2 at 25 °C;  48.2 at 50 °C;  60.8 at 75 °C;  82.6 at 100 °C
In water, 3.44X10+4 mg/L at 25 °C
35 mg/mL
Soluble in 0.26 mM phosphate buffer pH 7.1;  soluble in propylene glycol
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





L-Isoleucine (CAS: 443-79-8): Essential Branched-Chain Amino Acid with Distinctive Metabolic and Industrial Profile


L-Isoleucine (CAS 443-79-8) is an essential, neutral, hydrophobic, aliphatic α-amino acid that belongs to the branched-chain amino acid (BCAA) family, along with L-leucine and L-valine [1]. It is characterized by a sec-butyl side chain (-CH(CH₃)-CH₂-CH₃) and contains two chiral centers, existing naturally as the (2S,3S)-stereoisomer [2]. L-Isoleucine is a white crystalline powder with a melting point of approximately 284–288°C (decomposition) and a specific optical rotation of +38.0° to +43.0° (c=4, 6N HCl) . Unlike its BCAA counterparts, L-isoleucine is both glucogenic and ketogenic, yielding acetyl-CoA and succinyl-CoA upon catabolism, which confers a unique metabolic role among the three BCAAs [3]. Commercial grades typically meet EP, JP, and USP testing specifications with an assay range of 98.5–101.0%, and are available in non-animal source formats suitable for cell culture and pharmaceutical applications .

Why L-Isoleucine Cannot Be Replaced by Other Branched-Chain Amino Acids in Critical Applications


Despite sharing a common metabolic origin and transport systems with L-leucine and L-valine, L-isoleucine possesses a structurally distinct sec-butyl side chain that fundamentally alters its intermolecular interactions, crystalline behavior, and biological activity [1]. These three BCAAs compete for the same membrane transport carriers, with high concentrations of L-valine reducing L-isoleucine influx into the brain to just 10–15% of normal levels, demonstrating that simple stoichiometric substitution cannot maintain physiological or experimental equilibrium [2]. Furthermore, L-isoleucine is the only BCAA that is both ketogenic and glucogenic, yielding acetyl-CoA and succinyl-CoA upon catabolism, whereas L-leucine is purely ketogenic and L-valine is purely glucogenic [3]. In cell culture applications, L-isoleucine exhibits distinct solubility and precipitation behavior that directly impacts media formulation stability, particularly at physiological pH where its low aqueous solubility—intermediate between the more soluble L-valine and the least soluble L-leucine—demands compound-specific optimization rather than generic BCAA substitution [4].

Quantitative Differentiation Evidence for L-Isoleucine Versus BCAAs and Stereoisomers


L-Isoleucine Demonstrates Superior Glucose-Dependent Insulinotropic Peptide (GIP) Stimulation Compared to L-Leucine

In a randomized crossover trial with healthy adults (n=12), L-isoleucine (0.3 g/kg lean body mass) administered prior to an oral glucose tolerance test produced significantly greater total GIP area under the curve compared to both L-leucine and placebo [1]. The treatment effect comparing L-isoleucine versus L-leucine was statistically significant (p = 0.02), with L-isoleucine augmenting GIP concentration to a greater extent than either L-leucine or placebo (p = 0.03) [1]. Notably, neither BCAA affected GLP-1 secretion, highlighting a hormone-specific effect unique to L-isoleucine's action on GIP [2]. This differential incretin response may inform selection of L-isoleucine in metabolic research protocols where GIP modulation, rather than broad incretin activation, is the experimental objective.

GIP secretion glycemic regulation enteroendocrine hormones diabetes research

L-Isoleucine Exhibits Intermediate Aqueous Solubility That Enables Precise Cell Culture Media Formulation Control

The aqueous solubility of L-isoleucine is intermediate among the BCAAs: L-valine exhibits the highest solubility, L-leucine the lowest, and L-isoleucine falls between them [1]. This intermediate solubility profile is functionally significant in concentrated cell culture media formulations, where L-leucine and L-isoleucine are both recognized as solubility-limiting components at physiological pH [2]. The differential solubility hierarchy (Valine > Isoleucine > Leucine) dictates that L-isoleucine cannot be freely substituted with L-leucine without risking precipitation, nor with L-valine without altering the stoichiometric amino acid balance required for optimal cell growth [1]. This solubility ranking stems from the relative hydrophobicity of their side chains, with L-leucine's isobutyl group conferring the greatest hydrophobicity and lowest water solubility among the three BCAAs [1]. For bioprocess engineers developing highly concentrated feeds, this property necessitates compound-specific solubility optimization rather than generic BCAA substitution.

cell culture media bioprocessing fed-batch fermentation mammalian cell culture

L-Isoleucine Fermentation Process Optimization Achieves High Purity by Suppressing L-Valine Byproduct Formation

In an optimized fermentation process using Corynebacterium glutamicum with closed-loop control of glucose and DL-α-hydroxybutyric acid, L-isoleucine production achieved a broth concentration of 20 g/L within 72 hours at an L-isoleucine/DL-α-hydroxybutyric acid yield of 70% (w/w) [1]. Critically, this process maintained an L-isoleucine/L-valine ratio of 100, demonstrating effective suppression of the major BCAA byproduct L-valine, which shares the same biosynthetic pathway and competes for carbon flux [1]. Subsequent metabolic engineering studies have further improved titers: overexpression of the ppc gene via genome integration in C. glutamicum YI increased L-isoleucine production by 30.8% (to 6.8 g/L) in batch fermentation and by 15.8% (to 25.7 g/L) in fed-batch fermentation compared to the parental strain [2]. These yield improvements directly translate to reduced downstream processing costs—economic modeling demonstrated a reduction from DM 55 to DM 25 per kg L-isoleucine isolated, with downstream yield improving from 48% to 80% [1].

fermentation metabolic engineering Corynebacterium glutamicum amino acid production

L-Isoleucine Exists in Two Enantiotropically Related Conformational Polymorphs with Distinct Lattice Energies and Packing Efficiencies

L-Isoleucine crystallizes in two enantiotropically related polymorphic forms, designated α and β, which are conformational polymorphs distinguished by their hydrogen bonding networks [1]. The α form exhibits a parallel arrangement of molecules, while the β form displays nonparallel interactions [1]. Quantitative crystallographic modeling reveals that the β polymorph possesses stronger intermolecular interactions due to more efficient hydrogen bond arrangement, better packing coefficient, and reduced void space [1]. The lattice energy of the β form is approximately 15% higher than that of the α form, reflecting its shorter and more linear hydrogen bond network [1]. This polymorphic behavior has direct implications for industrial crystallization processes: isothermal crystallization techniques selectively produce the β polymorph, whereas polythermal crystallization yields mixtures of both α and β forms [2]. The existence of two enantiotropically related forms with distinct solubility profiles creates both challenges and opportunities in downstream processing, where control over polymorphic outcome can influence crystal habit, filtration characteristics, and bulk powder properties.

polymorphism crystallization solid-state chemistry pharmaceutical processing

L-Isoleucine Stereochemical Purity Requires Rigorous Chiral Specification: D-Isoleucine and DL-Isoleucine Exhibit Distinct Analytical and Biological Profiles

L-Isoleucine (CAS 443-79-8) is the naturally occurring (2S,3S)-stereoisomer, whereas D-isoleucine (CAS 319-78-8) is the non-natural enantiomer and DL-isoleucine (CAS 443-79-8) is a racemic mixture . Commercial L-isoleucine specifications for pharmaceutical and cell culture applications require assay purity of 98.5–101.0% with specific optical rotation of +38.0° to +43.0° (c=4, 6N HCl) as a key identity and purity criterion . Chiral HPLC methods using Astec CHIROBIOTIC T columns achieve baseline resolution of L- and D-isoleucine enantiomers under isocratic conditions (30:70:0.02 water:methanol:formic acid at 1 mL/min, UV detection at 205 nm) [1]. The biological significance of stereochemical purity is underscored by findings that L-allo-isoleucine, a diastereomer, exhibits remarkably higher residual decarboxylation activity in maple syrup urine disease fibroblasts compared to L-isoleucine, L-leucine, and L-valine [2]. For procurement in GMP manufacturing or analytical reference standard applications, verification of stereochemical identity via optical rotation and chiral chromatographic purity is essential to ensure batch-to-batch consistency and regulatory compliance.

chiral purity enantiomeric separation pharmaceutical analysis quality control

L-Isoleucine Competes with L-Valine and L-Leucine for Shared Brain Transport Carrier with Differential Exclusion Kinetics

In vivo studies in living rats demonstrate that L-isoleucine, L-leucine, and L-valine compete for a shared, saturable transport carrier for entry into the brain [1]. Elevated plasma concentrations of L-valine reduce the influx of both L-isoleucine and L-leucine into the brain to 10–15% of normal levels [1]. This competitive exclusion can be partially overcome by simultaneously raising the circulating concentration of L-isoleucine or L-leucine [1]. These findings establish that L-isoleucine cannot be considered interchangeable with L-valine or L-leucine in experimental protocols involving central nervous system delivery, as plasma BCAA ratios directly influence brain availability of each individual amino acid. The shared transport mechanism has clinical relevance in maple syrup urine disease and hypervalinemia, where elevated plasma BCAA levels disrupt normal brain amino acid homeostasis [2].

blood-brain barrier amino acid transport neuropharmacology metabolic disorders

Optimal Procurement-Driven Application Scenarios for L-Isoleucine (CAS: 443-79-8)


GIP-Focused Metabolic Research and Incretin Pharmacology Studies

L-Isoleucine should be prioritized over L-leucine in experimental protocols investigating glucose-dependent insulinotropic peptide (GIP) secretion and signaling. As demonstrated in randomized crossover trials, L-isoleucine (0.3 g/kg LBM) produces significantly greater GIP area under the curve compared to L-leucine (p = 0.02) without affecting GLP-1 secretion [1]. This selective incretin modulation makes L-isoleucine a valuable tool for dissecting GIP-specific pathways in type 2 diabetes, obesity, and metabolic syndrome research, where distinguishing GIP-mediated effects from GLP-1-mediated effects is critical for mechanistic understanding [2].

Concentrated Cell Culture Media and Fed-Batch Bioprocess Formulation

L-Isoleucine is an essential component in mammalian cell culture media, particularly in concentrated feed formulations for fed-batch processes. Its intermediate aqueous solubility between L-valine (highest) and L-leucine (lowest) necessitates compound-specific optimization to prevent precipitation at physiological pH [1]. Procurement specifications should require EP, JP, and USP compliance with assay purity of 98.5–101.0% and endotoxin testing for bioprocessing applications [2]. For highly concentrated feeds where solubility is limiting, N-lactoyl-isoleucine sodium salt derivatives offer enhanced solubility while maintaining bioavailability for CHO cell cultures [3].

Polymorph-Controlled Crystallization for Pharmaceutical and Fine Chemical Manufacturing

L-Isoleucine exists in two enantiotropically related conformational polymorphs (α and β) with distinct lattice energies differing by approximately 15% [1]. The β polymorph exhibits stronger intermolecular interactions, better packing efficiency, and reduced void space compared to the α form [1]. Industrial crystallization processes must control thermal history to achieve desired polymorphic outcome: isothermal crystallization selectively yields the β polymorph, while polythermal methods produce α/β mixtures [2]. Procurement specifications for pharmaceutical-grade L-isoleucine should include polymorph identity verification via XRPD when consistent solid-state properties are critical for downstream formulation.

Fermentation-Derived L-Isoleucine with Validated Low L-Valine Impurity for GMP Manufacturing

For pharmaceutical and nutritional applications requiring high-purity L-isoleucine, procurement should prioritize material produced via optimized C. glutamicum fermentation processes that achieve L-isoleucine/L-valine ratios of 100 or greater [1]. Metabolic engineering strategies, including ppc overexpression, have demonstrated 30.8% titer improvements in batch fermentation and 15.8% improvements in fed-batch processes [2]. These production efficiencies correlate with reduced downstream processing costs—from DM 55 to DM 25 per kg—and improved isolation yields from 48% to 80% [1]. Verification of low L-valine impurity via HPLC or amino acid analysis is recommended for GMP applications where BCAA cross-contamination could affect product specification compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Isoleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.